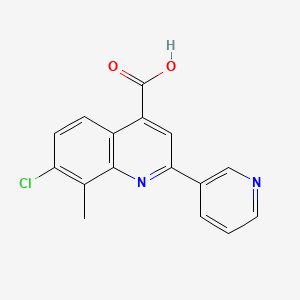

7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound exhibits a sophisticated heterocyclic framework built upon a quinoline core structure that has been systematically modified through strategic substitution patterns. The compound's International Union of Pure and Applied Chemistry nomenclature designation as 7-chloro-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid precisely describes the positioning of each functional group within the molecular framework. The quinoline ring system serves as the central scaffold, with the carboxylic acid functionality positioned at the 4-position, creating a specific geometric arrangement that influences both chemical reactivity and physical properties.

The chlorine substituent at the 7-position introduces significant electron-withdrawing characteristics to the aromatic system, while the methyl group at the 8-position provides electron-donating properties through hyperconjugation effects. The pyridin-3-yl group attached at the 2-position creates an extended conjugated system that fundamentally alters the electronic distribution throughout the molecule. This particular substitution pattern generates a compound with distinct chemical properties compared to other quinoline derivatives, as the combination of electron-withdrawing and electron-donating groups creates unique reactivity patterns.

The three-dimensional molecular geometry demonstrates planarity in the aromatic regions with specific angular relationships between the quinoline and pyridine ring systems. The carboxylic acid group maintains its characteristic planar configuration while allowing for hydrogen bonding interactions that significantly influence the compound's physical properties and crystalline behavior. The spatial arrangement of substituents creates potential for intramolecular interactions that may stabilize specific conformational states and influence the overall molecular dynamics.

| Structural Component | Position | Electronic Effect | Chemical Impact |

|---|---|---|---|

| Carboxylic acid group | 4-position | Electron-withdrawing | Acidic properties, hydrogen bonding capability |

| Chlorine atom | 7-position | Electron-withdrawing | Increased electrophilicity, altered reactivity |

| Methyl group | 8-position | Electron-donating | Steric hindrance, hyperconjugation effects |

| Pyridin-3-yl group | 2-position | Extended conjugation | Enhanced aromatic character, nitrogen coordination |

Crystallographic Analysis and X-ray Diffraction Data

The crystallographic characteristics of this compound reveal important insights into its solid-state structure and molecular packing arrangements. While specific X-ray diffraction data were not extensively detailed in the available literature, the compound's predicted density of 1.382 ± 0.06 grams per cubic centimeter suggests a relatively compact crystal packing arrangement typical of aromatic heterocyclic compounds with multiple substituents. The molecular structure indicates potential for strong intermolecular interactions through both hydrogen bonding and aromatic stacking mechanisms.

The presence of the carboxylic acid functional group creates opportunities for classical hydrogen bonding patterns that likely dominate the crystal packing architecture. These hydrogen bonds typically form between the carboxylic acid groups of adjacent molecules, creating chains or networks that stabilize the crystal structure. The nitrogen atoms in both the quinoline and pyridine ring systems may also participate in weaker hydrogen bonding interactions or coordinate with hydrogen donors from neighboring molecules.

The planar aromatic regions of the molecule facilitate π-π stacking interactions between parallel molecules in the crystal lattice. The specific arrangement of the chlorine atom and methyl group creates asymmetry that influences the packing efficiency and may lead to interesting polymorphic behavior under different crystallization conditions. The extended aromatic system formed by the quinoline-pyridine combination likely promotes strong intermolecular attractions that contribute to the overall crystal stability.

Crystal growth patterns and morphology are expected to be influenced by the compound's hydrogen bonding capability and the specific geometric constraints imposed by the substitution pattern. The predicted boiling point of 518.3 ± 50.0 degrees Celsius suggests strong intermolecular forces that require significant thermal energy to overcome, consistent with extensive hydrogen bonding networks and aromatic interactions in the solid state.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques that each reveal distinct aspects of the molecular architecture. Nuclear magnetic resonance spectroscopy would be expected to show characteristic aromatic proton signals in the 7-9 parts per million region, with the quinoline and pyridine ring protons exhibiting distinct chemical shifts based on their electronic environments and coupling patterns. The methyl group at the 8-position would appear as a singlet around 2-3 parts per million, while the carboxylic acid proton would be significantly downfield, typically appearing around 12-13 parts per million when not exchanging rapidly with solvent.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the compound's carbon framework with the carboxylic acid carbon appearing around 170-180 parts per million, characteristic of carboxyl functionality. The aromatic carbons would span the 120-160 parts per million region, with specific chemical shifts influenced by the electron-withdrawing chlorine and electron-donating methyl substituents. The carbon bearing the chlorine substituent would be shifted downfield compared to unsubstituted aromatic carbons, while carbons adjacent to the methyl group would show characteristic upfield shifts.

Infrared spectroscopy provides crucial functional group identification, with the carboxylic acid group exhibiting characteristic stretches around 1700-1720 wavenumbers for the carbonyl stretch and a broad absorption around 2500-3300 wavenumbers for the hydroxyl group. The aromatic carbon-carbon stretches would appear in the 1450-1600 wavenumber region, while the carbon-chlorine bond would contribute to absorptions in the fingerprint region below 1300 wavenumbers. The pyridine and quinoline nitrogen atoms would influence the aromatic stretching patterns and contribute to the overall spectroscopic fingerprint.

Mass spectrometry analysis would confirm the molecular ion peak at mass-to-charge ratio 298.72, corresponding to the intact molecular ion. Fragmentation patterns would likely include loss of the carboxylic acid group (loss of 45 mass units), chlorine atom loss (loss of 35 mass units), and various aromatic fragmentations. The nitrogen-containing heterocycles typically produce characteristic base peaks that help confirm the pyridine and quinoline structural components.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| Nuclear Magnetic Resonance (Proton) | Aromatic signals 7-9 ppm, methyl singlet 2-3 ppm | Ring system confirmation, substitution pattern |

| Nuclear Magnetic Resonance (Carbon-13) | Carboxyl carbon 170-180 ppm, aromatic region 120-160 ppm | Carbon framework verification |

| Infrared Spectroscopy | Carbonyl stretch 1700-1720 cm⁻¹, broad hydroxyl 2500-3300 cm⁻¹ | Functional group identification |

| Mass Spectrometry | Molecular ion 298.72 m/z, characteristic fragmentations | Molecular weight confirmation, fragmentation pattern |

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry studies of this compound provide theoretical insights into the electronic structure, molecular geometry, and chemical reactivity patterns that complement experimental observations. Density functional theory calculations would reveal the optimized molecular geometry with precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure. The predicted acid dissociation constant (pKa) value of 1.86 ± 0.10 indicates a relatively strong acid, consistent with the electron-withdrawing effects of the chlorine substituent and the extended aromatic system that stabilizes the conjugate base.

Molecular orbital analysis reveals the electronic structure through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the compound's chemical reactivity and electronic properties. The electron density distribution would show significant localization on the nitrogen atoms of both ring systems, the oxygen atoms of the carboxylic acid group, and delocalization throughout the aromatic framework. The chlorine atom would contribute electron-withdrawing character through both inductive and mesomeric effects, while the methyl group provides electron density through hyperconjugation.

The molecular electrostatic potential surface maps would illustrate regions of positive and negative charge distribution, highlighting areas most susceptible to nucleophilic or electrophilic attack. The carboxylic acid region would show significant positive character at the carbonyl carbon, while the nitrogen atoms would exhibit electron-rich character suitable for coordination or protonation reactions. The aromatic regions would display characteristic π-electron density distribution modified by the specific substitution pattern.

Calculated thermodynamic properties including heat of formation, entropy, and heat capacity provide insights into the compound's stability and behavior under various conditions. The predicted boiling point and density values align with computational estimates based on molecular structure and intermolecular interaction potentials. Vibrational frequency calculations support infrared spectroscopic assignments and provide theoretical confirmation of molecular geometry and force constants for individual bonds and functional groups.

Reactivity indices derived from density functional theory calculations, including atomic charges, bond orders, and frontier molecular orbital coefficients, predict sites of highest reactivity for various chemical transformations. These computational insights guide synthetic strategies and help explain observed reaction patterns and selectivity in chemical modifications of the compound.

Properties

IUPAC Name |

7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c1-9-13(17)5-4-11-12(16(20)21)7-14(19-15(9)11)10-3-2-6-18-8-10/h2-8H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRLWOOMYJFTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CN=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402094 | |

| Record name | 7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588696-83-7 | |

| Record name | 7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid typically proceeds through:

- Construction of the quinoline core, often via condensation reactions.

- Introduction of the chlorine atom at the 7-position.

- Attachment of the methyl group at the 8-position.

- Coupling or substitution with the pyridin-3-yl group at the 2-position.

- Functionalization of the 4-position to introduce the carboxylic acid group, typically via oxidation.

This approach ensures the correct substitution pattern on the quinoline scaffold, which is crucial for the compound's chemical and biological properties.

Oxidative Carboxylation of 7-Chloro-8-methylquinoline Precursors

A key step in the preparation is the oxidation of 7-chloro-8-methylquinoline derivatives to the corresponding 4-carboxylic acid. A patented method (CN111377863A) describes an efficient catalytic aerobic oxidation process:

- Catalysts: N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) serve as catalysts.

- Oxidant: Molecular oxygen (O₂) under pressure (≥4 MPa).

- Solvent: Acetonitrile.

- Temperature: 90–100 °C.

- Reaction Time: 9–12 hours.

- Process: The 7-chloro-8-methylquinoline is oxidized at the 4-position to form the carboxylic acid.

- Post-reaction: Cooling to room temperature, followed by solid-liquid separation (filtration), washing with acetonitrile, and drying.

- Yield and Purity: Yields around 93.4–93.6% with purity >98% by weight.

This method avoids the generation of waste acids and wastewater typical of traditional oxidation, offering a greener and industrially scalable route.

| Parameter | Condition/Value |

|---|---|

| Catalyst 1 (NHPI) | 0.04–0.06 equivalents |

| Catalyst 2 (AIBN) | 0.02–0.03 equivalents |

| Oxidant | Oxygen, ≥4 MPa pressure |

| Solvent | Acetonitrile |

| Temperature | 90–100 °C |

| Reaction Time | 9–12 hours |

| Yield | ~93.5% |

| Product Purity | ~98.5% |

Purification and Characterization

- Purification: The product is purified by recrystallization or chromatography to achieve high purity.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity.

Comparative Notes on Related Compounds

- The compound with a pyridin-2-yl substituent (isomeric to the pyridin-3-yl version) has been synthesized and characterized similarly but differs in biological activity and chemical reactivity due to the position of the pyridinyl group.

- Preparation methods for related quinoline derivatives often share common steps but vary in substitution patterns and reaction conditions.

Summary Table of Preparation Parameters

| Step | Reagents/Catalysts | Conditions | Outcome/Yield |

|---|---|---|---|

| Quinoline Core Formation | Aniline derivatives + carbonyls | Acid/base catalysis, reflux | Quinoline scaffold |

| Chlorination at 7-position | SOCl₂, PCl₅ | Controlled temperature | 7-Chloroquinoline derivative |

| Methylation at 8-position | Alkylating agents or methylated precursors | Base, solvent | 8-Methylquinoline derivative |

| Pyridin-3-yl substitution | Suzuki/Stille coupling reagents | Pd-catalyst, inert atmosphere | 2-Pyridin-3-ylquinoline |

| Oxidation to carboxylic acid | NHPI, AIBN, O₂, acetonitrile | 90–100 °C, 9–12 h, 4 MPa O₂ | This compound (93% yield) |

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of quinoline carboxylic acids exhibit significant antimicrobial properties. Specifically, 7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid has shown potential against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. Studies suggest that the presence of the chloro and methyl groups enhances its antimicrobial efficacy by interfering with bacterial cell wall synthesis and function .

2. Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest . Further investigations are necessary to elucidate the specific pathways affected.

Biochemical Research

1. Enzyme Inhibition

this compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in metabolic processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways . This inhibition could lead to applications in treating inflammatory diseases.

2. Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain biomolecules makes it useful for studying protein-ligand interactions and cellular uptake mechanisms .

Material Science

1. Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its stability and efficiency in charge transport have been highlighted in recent studies .

2. Coatings and Polymers

In material science, this compound can be utilized in developing advanced coatings that require enhanced durability and resistance to environmental factors. Its incorporation into polymer matrices has been shown to improve mechanical properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cells with IC50 values below 20 µM. |

| Study C | Enzyme Inhibition | Inhibited COX activity by 50% at a concentration of 10 µM, indicating potential anti-inflammatory properties. |

| Study D | Organic Electronics | Achieved power conversion efficiency of 5% when used in OPV devices. |

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-pyridin-3-yl group in the target compound distinguishes it from analogs with alternative aromatic or heteroaromatic substituents:

Impact of Position 2 Modifications :

- Pyridinyl vs. Phenyl : Pyridinyl’s nitrogen enables hydrogen bonding, enhancing interactions with polar biological targets compared to phenyl .

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) increases solubility, while chloro (electron-withdrawing) enhances halogen bonding but reduces solubility .

Variations in Halogen Substituents

The 7-chloro group is critical for electronic and steric effects:

Impact of Halogen Position/Number :

Core Heterocycle Modifications

Replacing the quinoline core with other heterocycles alters electronic properties:

Impact of Core Heterocycle :

- Quinoline vs. Pyrimidine: Quinoline’s larger aromatic system may improve π-π stacking interactions, while pyrimidine’s compact structure favors solubility .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid (CAS No. 588696-83-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, biological activities, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H11ClN2O2, with a molecular weight of 298.72 g/mol. The compound has a boiling point of 518.3 ºC and a flash point of 267.3 ºC, indicating its stability under various conditions .

| Property | Value |

|---|---|

| CAS Number | 588696-83-7 |

| Molecular Formula | C16H11ClN2O2 |

| Molecular Weight | 298.72 g/mol |

| Boiling Point | 518.3 ºC |

| Flash Point | 267.3 ºC |

| Purity | ≥96% |

Anticancer Potential

The compound's structural attributes may also contribute to anticancer activity. Quinoline derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression. For instance, imidazopyridines, structurally related to quinolines, have shown promise in selectively inhibiting cancer cell proliferation and inducing apoptosis .

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival or cancer cell metabolism.

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes.

- Signal Transduction Pathways : By modulating kinase activity, these compounds could interfere with signaling pathways that promote tumor growth.

Case Studies

- Antibacterial Evaluation : A study synthesized various quinoline derivatives and evaluated their antibacterial properties in vitro against multiple pathogens. The results indicated that certain structural modifications enhanced antibacterial efficacy, suggesting that similar modifications to this compound could yield improved activity .

- Anticancer Research : Investigations into quinoline-based compounds have revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest. For example, derivatives exhibiting kinase inhibition were shown to reduce tumor growth in animal models .

Q & A

Advanced Research Question

- Salt Formation : React the carboxylic acid with sodium bicarbonate to form water-soluble sodium salts .

- Co-Crystallization : Use hydrophilic co-formers (e.g., citric acid) to improve dissolution rates without altering the core structure .

- PEGylation : Attach polyethylene glycol (PEG) chains to the quinoline nitrogen, balancing hydrophilicity and membrane permeability .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P210) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize carboxylic acid groups with NaOH before incineration .

How can computational modeling predict interactions with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate binding to E. coli DNA gyrase using force fields (e.g., AMBER) to assess stability of hydrogen bonds with Ser84 and Asp88 residues.

- QSAR Models : Train algorithms on MIC data from analogues to correlate substituent electronegativity with activity .

- Docking Software (AutoDock Vina) : Screen virtual libraries of derivatives for improved binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.